1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
Description
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 886364-47-2) is a fluorinated aromatic ketone featuring a bromine substituent at the 6-position of the pyridine ring and a trifluoroacetyl group. Its molecular formula is C₇H₃BrF₃NO, with a molecular weight of 254 g/mol. The compound is slightly soluble in chloroform, methanol, and DMSO, and it is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research . A hydrate form (CAS: 1956366-86-1, C₇H₅BrF₃NO₂) has also been documented, requiring storage under inert conditions at 2–8°C due to its hygroscopic nature .
The synthesis of such compounds often involves halogenation or cross-coupling reactions. For example, 1-(6-bromopyridin-2-yl)ethanone derivatives can be synthesized via Ullmann-type couplings using copper catalysts, as demonstrated in the preparation of pyrazole-functionalized analogs .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHXXHPAPZNQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717770 | |
| Record name | 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-57-4 | |
| Record name | 1-(6-Bromo-2-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting Material: 2,6-Dibromopyridine
- Reagents: n-Butyllithium (n-BuLi), 2,2,2-Trifluoro-1-morpholin-4-yl-ethanone
- Solvents: Tetrahydrofuran (THF), hexane
- Atmosphere: Inert (e.g., nitrogen or argon)
- Temperature: Low temperature, typically -78 °C
Stepwise Synthesis Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Lithiation of 2,6-Dibromopyridine : Treatment of 2,6-dibromopyridine with n-butyllithium in THF/hexane | -78 °C, 1 hour, inert atmosphere | Selective lithiation at the 2-position occurs due to bromine directing effects |
| 2 | Electrophilic trifluoroacetylation : Addition of 2,2,2-trifluoro-1-morpholin-4-yl-ethanone to the lithiated intermediate | -78 °C, inert atmosphere | The trifluoroacetyl group is introduced at the lithiated position, yielding the target ketone |
Reaction Mechanism Insights
- The use of n-butyllithium at low temperature allows for selective metal-halogen exchange at the 2-position of the pyridine ring, generating a reactive organolithium intermediate.
- Subsequent electrophilic attack by the trifluoroacetylating agent introduces the trifluoroethanone moiety.
- The inert atmosphere prevents side reactions such as oxidation or protonation of the organolithium species.
Yield and Purification
- Reported yields for this synthesis are approximately 64.8% under optimized conditions.
- Purification typically involves standard chromatographic techniques to isolate the pure ketone product.
Additional Preparation Notes and Considerations
- The reaction requires strict temperature control (-78 °C) to maintain selectivity and prevent decomposition of sensitive intermediates.
- The use of an inert atmosphere is critical to avoid moisture and oxygen interference.
- The electrophilic trifluoroacetylating agent, 2,2,2-trifluoro-1-morpholin-4-yl-ethanone, is chosen for its reactivity and selectivity in introducing the trifluoromethyl ketone group.
- Solvent choice (THF/hexane mixture) balances solubility and reactivity for organolithium species.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | 2,6-Dibromopyridine |
| Organolithium Reagent | n-Butyllithium |
| Electrophile | 2,2,2-Trifluoro-1-morpholin-4-yl-ethanone |
| Solvent | Tetrahydrofuran (THF), Hexane |
| Temperature | -78 °C |
| Atmosphere | Inert (N2 or Ar) |
| Reaction Time | 1 hour (lithiation step) |
| Yield | ~64.8% |
| Purification | Chromatography |
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted pyridines.
Reduction: 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanol.
Oxidation: 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroacetic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is utilized as a building block in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances lipophilicity, facilitating penetration into biological membranes.
Key Findings:
- Neurological Disorders : Research indicates that derivatives of this compound are being explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations (10 µg/mL) .
Material Science Applications
In the field of material science, this compound is being investigated for its potential in developing advanced materials with specific electronic and optical properties.
Key Features:
- Electronics : The presence of bromine and trifluoromethyl groups contributes to the electronic properties of materials, making them suitable for applications in organic electronics.
- Optical Devices : The compound's unique structure allows for the tuning of optical properties, which can be beneficial in the design of sensors and photonic devices.
Biological Studies
The compound serves as a valuable probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Anticancer Activity:
In vitro studies have shown that this compound may inhibit cancer cell proliferation by inducing apoptosis. For instance:
- In a study involving human breast cancer cell lines (MCF-7), the compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Mechanistic studies indicated activation of caspase pathways leading to programmed cell death .
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom and pyridine ring contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 1060811-90-6)
- Structure : Chlorine replaces bromine at the 6-position of the pyridine ring.
- Properties : Higher electronegativity of chlorine may reduce reactivity in Suzuki-Miyaura cross-coupling compared to bromine. It is commercially available at 100% purity and shares similar solubility profiles .
- Applications : Used in the synthesis of ketimines via condensation with anilines .
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 1356086-78-6)
- Structure : Chlorine at the 6-position of the pyridin-3-yl group.
Aryl-Substituted Trifluoroethanones
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone
- Structure : Dichlorophenyl ring instead of pyridine.
- Reactivity: Failed to undergo multicomponent reactions under conditions suitable for other trifluoroethanones, highlighting substrate-specific limitations in synthetic applications .
1-(4-Bromophenyl)-2,2,2-trifluoroethanone
- Structure : Bromine on a phenyl ring.
- Applications : A key precursor in the chemoenzymatic synthesis of Odanacatib, a cathepsin K inhibitor. Its bioreduction using alcohol dehydrogenases (ADHs) demonstrates the influence of fluorination on enzymatic selectivity .
Physicochemical Properties and Stability
*TFEO = trifluoroethanone
Biological Activity
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a compound characterized by its unique structure featuring a brominated pyridine and a trifluoroethanone moiety. This combination imparts distinct chemical properties that contribute to its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry and other scientific fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.02 g/mol. The structure can be represented as follows:
This structure is significant as the presence of bromine and trifluoromethyl groups enhances the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromopyridine moiety can engage with various enzymes and receptors, while the trifluoroethanone group influences the compound's stability and reactivity. This dual interaction mechanism allows the compound to modulate biological pathways effectively.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties due to its ability to disrupt microbial cell membranes.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cancer progression.
- Receptor Interaction : The compound shows promise in interacting with various receptors, including those involved in neurotransmission and cardiovascular regulation .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of brominated pyridines exhibited significant antimicrobial activity against various bacterial strains, suggesting that this compound could be effective in developing new antibiotics.
- Cancer Research : Research highlighted the potential of brominated pyridine derivatives in inhibiting cancer cell proliferation through enzyme inhibition pathways. The trifluoroethanone group may enhance the binding affinity to target proteins involved in tumor growth.
- Neuropharmacology : Another investigation focused on the interaction of similar compounds with neurotransmitter receptors, indicating that such derivatives could modulate anxiety-related behaviors through receptor antagonism .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone | Similar bromine and trifluoromethyl groups | Antimicrobial and anticancer properties |
| 3-Bromopyridine | Single bromine atom | Limited biological activity |
| (6-Bromopyridin-3-yl)methanol | Hydroxymethyl instead of ethanone | Potentially less reactive |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : A Pd-catalyzed coupling between 6-bromo-2-pyridinylboronic acid derivatives and trifluoroacetyl precursors can be employed, analogous to methods used for structurally similar compounds like 1-(4-bromophenyl)-2,2,2-trifluoroethanone . Optimize solvent systems (e.g., 1,4-dioxane/water mixtures) and catalyst loadings (e.g., Pd(PPh₃)₄ at 5 mol%) to enhance yields.
- Halogen Exchange : Substitute bromine in pyridine derivatives via nucleophilic aromatic substitution under Cu(I) catalysis, leveraging the electron-withdrawing trifluoromethyl group to activate the bromine atom for displacement .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify diagnostic signals: the pyridinyl proton at C3 (δ ~8.5 ppm) and the deshielded ketone carbon (C=O, δ ~180 ppm). Fluorine coupling (¹⁹F NMR) will show a triplet (CF₃) at δ ~-70 ppm due to coupling with adjacent carbons .
- Mass Spectrometry (HRMS) : Expect a molecular ion [M+H]⁺ at m/z 268.0 (C₇H₄BrF₃NO⁺) with isotopic peaks characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
Q. What are the key reactivity patterns of the bromine and trifluoromethyl groups in this compound?
- Methodology :
- Bromine Reactivity : The bromine at C6 of the pyridine ring is susceptible to cross-coupling (e.g., Suzuki, Stille) or nucleophilic substitution (e.g., SNAr with amines/thiols). Steric hindrance from the adjacent trifluoromethyl group may slow kinetics compared to para-substituted analogs .
- Trifluoromethyl Stability : The CF₃ group is highly electron-withdrawing, stabilizing the ketone against nucleophilic attack but activating the pyridine ring for electrophilic substitution at C4/C5 .
Advanced Research Questions
Q. How can enantioselective reduction of the ketone group be achieved to synthesize chiral fluorinated alcohols?
- Methodology :
- Biocatalytic Reduction : Screen alcohol dehydrogenases (ADHs) such as ADH-A or evo-1.1.200 for anti-Prelog selectivity. Use freeze-dried whole-cell systems in optimized solvent mixtures (e.g., 10% 1,4-dioxane) to enhance substrate solubility and enantiomeric excess (>95% ee) .
- Chiral Ligands : Test Ru-based catalysts with BINAP ligands for asymmetric hydrogenation. The trifluoromethyl group may induce steric/electronic effects requiring tailored ligand design .
Q. What computational tools (QM/MM, DFT) can predict the electronic effects of substituents on reaction pathways?
- Methodology :
- DFT Calculations : Model the electron-withdrawing effects of the CF₃ group on pyridine ring charge distribution. Compare activation energies for bromine substitution in ortho vs. para positions relative to the ketone .
- MD Simulations : Study enzyme-substrate interactions (e.g., ADH binding pockets) to rationalize stereoselectivity in bioreductions .
Q. How does this compound serve as a precursor in synthesizing bioactive molecules (e.g., protease inhibitors or fluorinated pharmaceuticals)?
- Methodology :
- Fragment Coupling : Use the bromine as a handle for late-stage diversification. For example, cross-coupling with boronic acids generates biaryl structures relevant to kinase inhibitors .
- Fluorine-Specific Interactions : Leverage the CF₃ group to enhance binding affinity in drug-receptor interactions, as seen in fluorinated acetylcholinesterase inhibitors .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction kinetics for ortho-substituted bromopyridines: How to address conflicting data?
- Analysis : Ortho-substituted derivatives (e.g., 1-(2-bromophenyl)-2,2,2-trifluoroethanone) show slower enzymatic reduction kinetics compared to para analogs due to steric hindrance . For this compound, confirm steric effects via kinetic profiling under standardized conditions (e.g., 100 mM substrate, 50 h reaction time) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
